O-Desacetyl-N-desmethyl Diltiazem

Cat. No.:

B1140748

CAS No.:

81353-09-5

M. Wt:

358.45

Attention:

For research use only. Not for human or veterinary use.

Description

O-Desacetyl-N-desmethyl Diltiazem, also known as O-Desacetyl-N-desmethyl Diltiazem, is a useful research compound. Its molecular formula is C₁₉H₂₂N₂O₃S and its molecular weight is 358.45. The purity is usually 95%.

BenchChem offers high-quality O-Desacetyl-N-desmethyl Diltiazem suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desacetyl-N-desmethyl Diltiazem including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality O-Desacetyl-N-desmethyl Diltiazem suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desacetyl-N-desmethyl Diltiazem including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

IUPAC Name |

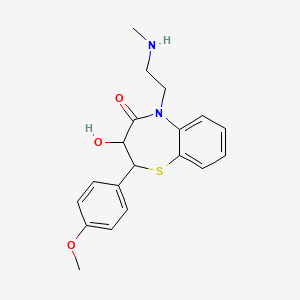

3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXJRKQNTGIDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of O-Desacetyl-N-desmethyl Diltiazem

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Desacetyl-N-desmethyl Diltiazem, a principal metabolite of the widely prescribed calcium channel blocker Diltiazem, presents a molecule of significant interest in pharmaceutical research and development. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and physicochemical properties. It further delves into its metabolic origins, analytical methodologies for its quantification, and its pharmacological and toxicological profile. This document is intended to serve as a foundational resource for scientists engaged in drug metabolism studies, bioanalytical method development, and the broader field of cardiovascular pharmacology.

Chemical Identity and Structure

O-Desacetyl-N-desmethyl Diltiazem is a derivative of Diltiazem formed through enzymatic deacetylation and N-demethylation. Its core structure is a 1,5-benzothiazepine ring, characteristic of this class of compounds.

Nomenclature and Identification

-

Systematic IUPAC Name : (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one[1][2]

-

Common Synonyms : Deacetyl N-Monodesmethyl Diltiazem, M2[3][4]

-

CAS Number : 81353-09-5[1]

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₃S | [1] |

| Molecular Weight | 358.45 g/mol | [1] |

| Appearance | Pale Yellow Solid | [5] |

| Melting Point | 134-136°C (decomposes) | [5] |

| Solubility | Soluble in Chloroform, Methanol, DMSO | [5][6] |

| pKa (predicted) | ||

| logP (predicted) |

Note: Predicted pKa and logP values are based on computational models and should be confirmed experimentally.

Structural Elucidation

The definitive structure of O-Desacetyl-N-desmethyl Diltiazem is established through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pattern, which is instrumental in structural confirmation and quantification in biological matrices. The fragmentation of Diltiazem and its metabolites typically involves cleavage of the side chain and within the benzothiazepine ring system.[7][9][10]

Synthesis and Biogenesis

Chemical Synthesis

A detailed, step-by-step synthesis of O-Desacetyl-N-desmethyl Diltiazem is not extensively published. However, its synthesis can be conceptually derived from established routes for Diltiazem and its analogs. A plausible synthetic strategy would involve:

-

Formation of the Benzothiazepine Core : Condensation of a substituted aminothiophenol with a suitable three-carbon synthon.

-

Introduction of the Methoxyphenyl Group : This is typically achieved through a Michael addition or a related conjugate addition reaction.

-

Attachment of the N-methylaminoethyl Side Chain : Alkylation of the nitrogen atom of the benzothiazepine ring with a protected N-methylaminoethyl halide.

-

Stereochemical Control : The cis-stereochemistry of the methoxyphenyl and hydroxyl groups is a critical aspect of the synthesis, often controlled through the choice of starting materials and reaction conditions.

A generalized synthetic pathway for Diltiazem analogs often starts from 4-methoxybenzaldehyde and involves a Darzens reaction followed by ring opening and cyclization.[11]

Caption: Conceptual synthetic pathway for O-Desacetyl-N-desmethyl Diltiazem.

Metabolic Pathway

O-Desacetyl-N-desmethyl Diltiazem is a significant phase I metabolite of Diltiazem. The biotransformation occurs primarily in the liver and involves two key enzymatic reactions:

-

Deacetylation : Hydrolysis of the acetyl group at the 3-position of the benzothiazepine ring, a reaction catalyzed by esterases.

-

N-demethylation : Removal of a methyl group from the dimethylaminoethyl side chain, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[12]

The formation of O-Desacetyl-N-desmethyl Diltiazem can proceed through two routes: deacetylation of N-desmethyl Diltiazem or N-demethylation of O-desacetyl Diltiazem.

Caption: Metabolic pathways leading to the formation of O-Desacetyl-N-desmethyl Diltiazem.

Analytical Methodologies

The accurate quantification of O-Desacetyl-N-desmethyl Diltiazem in biological matrices is essential for pharmacokinetic and drug metabolism studies. The method of choice is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[9][10]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

Objective : To quantify the concentration of O-Desacetyl-N-desmethyl Diltiazem in human plasma.

Materials :

-

Human plasma samples

-

O-Desacetyl-N-desmethyl Diltiazem reference standard

-

Stable isotope-labeled internal standard (e.g., O-Desacetyl-N-desmethyl Diltiazem-d3)[13]

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Procedure :

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of plasma, add 20 µL of internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis :

-

LC System : A high-performance liquid chromatography system.

-

Column : A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.

-

Gradient Elution : A suitable gradient to separate the analyte from matrix components.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

MS System : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions :

-

O-Desacetyl-N-desmethyl Diltiazem: Precursor ion (e.g., m/z 359.1) → Product ion (e.g., m/z 150.0)

-

Internal Standard: Precursor ion (e.g., m/z 362.1) → Product ion (e.g., m/z 150.0)

-

-

Data Analysis :

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.

-

Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Caption: Workflow for the quantification of O-Desacetyl-N-desmethyl Diltiazem in plasma by LC-MS/MS.

Pharmacological and Toxicological Profile

Pharmacological Activity

As a metabolite of Diltiazem, O-Desacetyl-N-desmethyl Diltiazem is expected to retain some calcium channel blocking activity. Studies on a range of Diltiazem metabolites have shown that they possess vasorelaxant effects, although generally with lower potency than the parent drug.[3] In a study comparing the hypotensive effects of Diltiazem with its major metabolites, deacetyldiltiazem (M1) and deacetyl-N-monodemethyldiltiazem (M2, which is O-Desacetyl-N-desmethyl Diltiazem), Diltiazem was found to be the most potent.[3] The reduced potency is likely due to the structural modifications which may alter the binding affinity to the L-type calcium channel.

Toxicology

Specific toxicological data for O-Desacetyl-N-desmethyl Diltiazem is limited. However, as a metabolite of Diltiazem, its toxicological profile is expected to be qualitatively similar to the parent compound, primarily related to excessive vasodilation and cardiodepression at high concentrations. In vitro studies on Diltiazem have shown potential for cytotoxicity and hemolysis at high concentrations.[14][15] Further studies are required to specifically assess the toxic potential of O-Desacetyl-N-desmethyl Diltiazem.

Conclusion

O-Desacetyl-N-desmethyl Diltiazem is a key metabolite in the disposition of Diltiazem. A thorough understanding of its chemical structure, properties, and biological activity is crucial for a complete picture of Diltiazem's pharmacology and for the development of improved analytical methods and potentially new therapeutic agents. This guide provides a comprehensive foundation for researchers in this field, highlighting the current state of knowledge and identifying areas where further investigation is warranted.

References

- Yeung, P. K., et al. (1998). Pharmacokinetics and hypotensive effect of diltiazem in rabbits: comparison of diltiazem with its major metabolites. Journal of Pharmacy and Pharmacology, 50(10), 1125-1131.

- Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 877-886.

- PubMed. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 333-342.

- Sugihara, K., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(4), 246-255.

- Vivekanand, A. C., et al. (2012). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry, 28(1), 9-16.

- Gupta, R. K., & Chaurasiya, A. (2020). STABILITY INDICATING ASSAY FOR DILTIAZEM AND ITS METABOLITES IN HUMAN PLASMA BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY FOR PHARMACOKINETIC APPLICATION. International Journal of Pharmaceutical Sciences and Research, 11(1), 121-129.

-

Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- PubMed. (2020). Diltiazem potentiates the cytotoxicity of gemcitabine and 5-fluorouracil in PANC-1 human pancreatic cancer cells through inhibition of P-glycoprotein. Life Sciences, 262, 118518.

- Watts, T. J. (2010). The in vitro hemolytic effect of diltiazem on erythrocytes exposed to varying osmolarity.

-

PubChem. (n.d.). Diltiazem. Retrieved from [Link]

-

Allmpus. (n.d.). Diltiazem O-Desacetyl-O-Desmethyl. Retrieved from [Link]

- CrystEngComm. (2016). Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts. CrystEngComm, 18(7), 1235-1246.

-

Gsrs. (n.d.). N-DESMETHYL DESACETYL DILTIAZEM HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). N-Desmethyl desacetyl diltiazem hydrochloride. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Diltiazem O-Desacetyl-O-Desmethyl HCl. Retrieved from [Link]

-

PubChem. (n.d.). Diltiazem Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Composition and physicochemical properties of diltiazem hydrochloride... Retrieved from [Link]

-

Semantic Scholar. (2016). Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and L-malate salts. Retrieved from [Link]

- PubMed. (2019).

Sources

- 1. usbio.net [usbio.net]

- 2. N-Desmethyl desacetyl diltiazem hydrochloride | C19H23ClN2O3S | CID 91810616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and hypotensive effect of diltiazem in rabbits: comparison of diltiazem with its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. allmpus.com [allmpus.com]

- 7. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]

- 8. rsc.org [rsc.org]

- 9. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Diltiazem potentiation of doxorubicin cytotoxicity and cellular uptake in Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The in vitro hemolytic effect of diltiazem on erythrocytes exposed to varying osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desacetyl-N-desmethyl Diltiazem: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Key Diltiazem Metabolite: Physicochemical Properties, Pharmacological Significance, and Advanced Analytical Strategies

Foreword: In the landscape of cardiovascular drug development and metabolism, a thorough understanding of not only the parent drug but also its metabolites is paramount. Diltiazem, a cornerstone calcium channel blocker, undergoes extensive biotransformation, yielding a spectrum of metabolites. Among these, O-Desacetyl-N-desmethyl Diltiazem emerges as a significant entity. This technical guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core characteristics of this metabolite, from its fundamental chemical identity to its analytical quantification and pharmacological relevance.

Core Identification and Physicochemical Characteristics

O-Desacetyl-N-desmethyl Diltiazem, a key metabolite of Diltiazem, is formed through sequential deacetylation and N-demethylation of the parent compound.[1] Its unique chemical structure imparts specific physicochemical properties that are critical for its isolation, characterization, and quantification.

CAS Number: 81353-09-5[]

Synonyms:

-

Deacetyl N-Monodesmethyl Diltiazem[]

-

N-Desmethyl Desacetyl Diltiazem[3]

-

(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][4][5]thiazepin-4(5H)-one[5]

Molecular Formula: C₁₉H₂₂N₂O₃S[]

Molecular Weight: 358.46 g/mol []

| Property | Value | Source |

| Appearance | Pale Yellow Solid | [] |

| IUPAC Name | 3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | [] |

| InChI Key | HNXJRKQNTGIDDU-UHFFFAOYSA-N | [] |

Metabolic Pathway and Pharmacological Significance

Diltiazem is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system. The formation of O-Desacetyl-N-desmethyl Diltiazem is a result of two major metabolic reactions: deacetylation and N-demethylation.[1][6]

Pharmacological Activity: Crucially, O-Desacetyl-N-desmethyl Diltiazem is not an inert byproduct. Like its parent compound, it is a pharmacologically active substance.[6] While detailed dose-response studies specifically for this metabolite are not extensively published, its structural similarity to Diltiazem and other active metabolites suggests that it contributes to the overall therapeutic and potentially toxicological profile of Diltiazem by exerting calcium channel blocking activity.[3][] The presence of this and other active metabolites underscores the importance of their quantification in pharmacokinetic and pharmacodynamic studies to obtain a complete picture of Diltiazem's effects in vivo.

Analytical Methodologies for Quantification

The accurate quantification of O-Desacetyl-N-desmethyl Diltiazem in biological matrices is essential for metabolic and pharmacokinetic research. Due to the complexity of biological samples and the presence of multiple Diltiazem metabolites, robust and sensitive analytical methods are required. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[4][5]

Stability-Indicating HPLC Method

A well-validated stability-indicating HPLC method is crucial for accurately determining the concentration of Diltiazem and its metabolites, including O-Desacetyl-N-desmethyl Diltiazem, in both pharmaceutical formulations and biological samples. Such a method can separate the parent drug and its metabolites from any degradation products that may form during storage or sample processing.[8][9][10][11]

A Representative HPLC Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol is typical.[4]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]

-

Detection: UV detection at approximately 240 nm is suitable for quantifying Diltiazem and its metabolites.[9]

-

Sample Preparation: For biological samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is necessary to remove interfering substances.

High-Sensitivity LC-MS/MS Method

For the quantification of low concentrations of O-Desacetyl-N-desmethyl Diltiazem in plasma or other biological fluids, LC-MS/MS offers superior sensitivity and selectivity.[5][12][13]

A General LC-MS/MS Protocol:

-

Chromatographic Separation: Similar to HPLC, a C18 reversed-phase column is used to separate the analytes.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[5]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. The precursor and product ion transitions for O-Desacetyl-N-desmethyl Diltiazem would need to be optimized.

-

Internal Standard: The use of a stable isotope-labeled internal standard, such as O-Desacetyl-N-desmethyl Diltiazem-d3, is highly recommended for accurate quantification.

Synthesis and Availability of Reference Standard

Conclusion

O-Desacetyl-N-desmethyl Diltiazem is a pharmacologically active metabolite of Diltiazem that plays a role in the drug's overall clinical effect. A thorough understanding of its physicochemical properties, metabolic formation, and methods for its quantification is essential for a complete characterization of Diltiazem's disposition and action. The analytical methodologies outlined in this guide provide a framework for researchers to accurately measure this important metabolite, thereby contributing to a more comprehensive understanding of Diltiazem's pharmacology and facilitating further drug development and clinical research.

References

-

Der Pharma Chemica. (n.d.). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. Retrieved from [Link]

-

Chaudhari, K. S., Shah, K., & Goswami, S. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Retrieved from [Link]

- Abu-Nameh, E. S. M. (2013). A Validated Stability Indicating HPLC Method for Determination of Diltiazem Hydrochloride in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 349-354.

- da Silva, A. C. C., et al. (2015). Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. Brazilian Journal of Pharmaceutical Sciences, 51(4), 897-906.

- Journal of Pharmaceutical Research. (2022). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research, 21(3), 114-121.

- Molden, E., et al. (2000). Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro. Journal of Pharmacy and Pharmacology, 52(1), 81-87.

- International Journal of Pharmaceutical Sciences and Research. (2018). stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. IJPSR, 9(1), 127-135.

- Sugihara, J., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24-32.

- Abdel-Kawy, M., et al. (2016).

-

ResearchGate. (n.d.). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Retrieved from [Link]

- Yeung, P. K., Feng, J. D., & Buckley, S. J. (1998). Pharmacokinetics and haemodynamic effect of deacetyl diltiazem (M1) in rabbits after a single intravenous administration. Biopharmaceutics & Drug Disposition, 19(2), 109-113.

-

Alentris Research Pvt. Ltd. (n.d.). Diltiazem O-Desacetyl-O-Desmethyl HCl. Retrieved from [Link]

-

SynZeal. (n.d.). Diltiazem Impurities. Retrieved from [Link]

Sources

- 1. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. [PDF] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. | Semantic Scholar [semanticscholar.org]

- 6. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ajbasweb.com [ajbasweb.com]

- 9. scielo.br [scielo.br]

- 10. jopcr.com [jopcr.com]

- 11. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

- 13. researchgate.net [researchgate.net]

- 14. Desacetyl N, O-Didesmethyl Diltiazem - Opulent Pharma [opulentpharma.com]

- 15. alentris.org [alentris.org]

- 16. Diltiazem Impurities | SynZeal [synzeal.com]

Pharmacological Profile of O-Desacetyl-N-desmethyl Diltiazem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desacetyl-N-desmethyl diltiazem, also known as M2, is a principal phase I metabolite of the widely prescribed benzothiazepine calcium channel blocker, diltiazem.[1][2] Following oral administration, diltiazem undergoes extensive first-pass metabolism in the liver, primarily through deacetylation and N-demethylation, giving rise to several pharmacologically active metabolites.[1] Among these, O-Desacetyl-N-desmethyl diltiazem is a major metabolite found circulating in human plasma and is also a significant urinary excretion product.[2][3] The pharmacological activity of this metabolite contributes to the overall therapeutic and potential toxicological profile of the parent drug, diltiazem. This technical guide provides a comprehensive overview of the pharmacological profile of O-Desacetyl-N-desmethyl diltiazem, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and available toxicological data. Detailed experimental protocols for the characterization of this metabolite are also presented to aid researchers in the field of cardiovascular pharmacology and drug metabolism.

Mechanism of Action: L-Type Calcium Channel Blockade

Similar to its parent compound, diltiazem, the primary mechanism of action of O-Desacetyl-N-desmethyl diltiazem is the inhibition of voltage-gated L-type calcium channels (Ca_v1.2).[4] These channels are crucial for the influx of extracellular calcium ions into cardiac muscle, vascular smooth muscle cells, and the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[5] By binding to the α1 subunit of the L-type calcium channel, O-Desacetyl-N-desmethyl diltiazem reduces the influx of calcium ions during membrane depolarization. This leads to a decrease in intracellular calcium concentration, resulting in vasodilation of peripheral and coronary arteries, as well as negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects on the heart.[5][6]

Figure 1: Mechanism of action of O-Desacetyl-N-desmethyl diltiazem.

Pharmacodynamics

The pharmacodynamic effects of O-Desacetyl-N-desmethyl diltiazem are qualitatively similar to those of diltiazem, though it is generally less potent. Its primary effects are on the cardiovascular system.

Cardiovascular Effects

-

Vasodilation: O-Desacetyl-N-desmethyl diltiazem is a potent vasodilator, causing relaxation of both peripheral and coronary arteries.[6] This effect is responsible for its hypotensive properties. In anesthetized dogs, it produces a dose-dependent increase in coronary blood flow and a decrease in blood pressure.[6] The coronary vasodilating activity of O-Desacetyl-N-desmethyl diltiazem is less potent than that of diltiazem and its other major metabolites, N-desmethyldiltiazem (MA) and desacetyldiltiazem (M1).[6]

-

Cardiac Effects: O-Desacetyl-N-desmethyl diltiazem exhibits weak negative chronotropic (slowing of heart rate) and inotropic (reduction in myocardial contractility) effects.[5][6] In blood-perfused canine papillary muscle preparations, the negative inotropic actions of O-Desacetyl-N-desmethyl diltiazem were found to be very weak.[6]

| Compound | Coronary-Vasodilating Activity Ranking | Negative Inotropic Effect |

| Diltiazem | 1 | Weak[6] |

| Desacetyldiltiazem (M1) | 2 | Very Weak[6] |

| N-desmethyldiltiazem (MA) | 3 | Very Weak[6] |

| O-Desacetyl-N-desmethyl diltiazem (M2) | 4 | Very Weak [6] |

| O-desmethyl M1 (M4) | 5 | Very Weak[6] |

| O-desmethyl M2 (M6) | 6 | Very Weak[6] |

Table 1: Relative cardiovascular effects of diltiazem and its metabolites in a canine model.[6]

Pharmacokinetics

Metabolism

O-Desacetyl-N-desmethyl diltiazem is formed from diltiazem through two primary metabolic pathways: N-demethylation and deacetylation. Diltiazem is first N-demethylated by cytochrome P450 enzymes, primarily CYP3A4, to form N-desmethyldiltiazem (MA). Subsequently, MA is deacetylated by esterases to yield O-Desacetyl-N-desmethyl diltiazem (M2). Alternatively, diltiazem can first be deacetylated to form desacetyldiltiazem (M1), which is then N-demethylated to form M2.[1]

Sources

- 1. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 2. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inotropic and chronotropic effects of vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of diltiazem on hypothermic injury to immature myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro metabolism of diltiazem to O-Desacetyl-N-desmethyl Diltiazem

An In-Depth Technical Guide to the In Vitro Metabolism of Diltiazem to O-Desacetyl-N-desmethyl Diltiazem

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of diltiazem, with a specific focus on the formation of its secondary metabolite, O-Desacetyl-N-desmethyl Diltiazem (M2). This document is intended for researchers, scientists, and professionals in drug development and pharmacology. It details the enzymatic pathways, provides field-proven experimental protocols for studying these transformations, and presents a framework for the analytical quantification of the metabolites. The guide emphasizes the interplay between cytochrome P450 enzymes and carboxylesterases in the biotransformation cascade of diltiazem, offering both foundational knowledge and practical methodologies for in vitro investigation.

Introduction: The Metabolic Fate of Diltiazem

Diltiazem, a benzothiazepine calcium channel blocker, is widely prescribed for the management of hypertension and angina.[1] Its therapeutic efficacy is influenced by its extensive first-pass metabolism, primarily in the liver, leading to the formation of several pharmacologically active and inactive metabolites.[2][3] Understanding the metabolic pathways of diltiazem is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.

This guide focuses on the formation of a key secondary metabolite, O-Desacetyl-N-desmethyl Diltiazem (also known as M2 or deacetyl-N-monodemethyl diltiazem).[2][3] The generation of M2 from the parent diltiazem molecule involves two primary enzymatic reactions: N-demethylation and O-deacetylation. This document will elucidate the enzymes responsible for these transformations and provide detailed methodologies to study this specific metabolic route in an in vitro setting.

Enzymatic Pathways to O-Desacetyl-N-desmethyl Diltiazem

The conversion of diltiazem to O-Desacetyl-N-desmethyl Diltiazem is not a single-step reaction but rather a multi-step process involving both Phase I oxidative and hydrolytic enzymes. There are two primary routes for the formation of this metabolite, as illustrated in the metabolic pathway diagram below.

The Role of Cytochrome P450 Isoforms

The N-demethylation of diltiazem is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.[4] Specifically, CYP3A4 has been identified as the major enzyme responsible for converting diltiazem to its initial metabolite, N-desmethyl diltiazem (also known as MA).[4] This reaction is a critical first step in one of the pathways leading to O-Desacetyl-N-desmethyl Diltiazem. While CYP3A4 is the primary contributor, other isoforms may have minor roles. Diltiazem and its N-demethylated metabolites are also known inhibitors of CYP3A4, which can lead to complex drug-drug interactions and non-linear pharmacokinetics with chronic use.[5][6]

The Contribution of Carboxylesterases

The O-deacetylation of diltiazem is a hydrolytic process mediated by esterase enzymes.[7] This reaction can occur on the parent drug to form O-desacetyl diltiazem (M1) or on the N-demethylated intermediate to yield the final metabolite of interest, O-Desacetyl-N-desmethyl Diltiazem. While studies in rat liver have characterized the deacetylase activity, the specific human carboxylesterase (hCE) isoforms responsible have not been definitively elucidated in the literature.[7] However, diltiazem has been identified as an inhibitor of human carboxylesterase 2 (hCE2) , suggesting that this isoform is likely involved in its hydrolysis.[8] Human liver tissue expresses high levels of hCE1 and lower levels of hCE2, while the small intestine predominantly expresses hCE2.[9][10][11]

The Two-Step Metabolic Cascade

Based on the enzymatic activities described, O-Desacetyl-N-desmethyl Diltiazem can be formed through two sequential pathways:

-

Pathway A: Diltiazem is first N-demethylated by CYP3A4 to form N-desmethyl diltiazem. This intermediate then undergoes O-deacetylation by carboxylesterases to yield O-Desacetyl-N-desmethyl Diltiazem.

-

Pathway B: Diltiazem is initially O-deacetylated by carboxylesterases to form O-desacetyl diltiazem. Subsequently, this metabolite is N-demethylated by CYP3A4 to produce O-Desacetyl-N-desmethyl Diltiazem.

The following diagram illustrates these convergent metabolic pathways.

Quantitative Analysis: Enzyme Kinetics

While comprehensive kinetic parameters for every step in the formation of O-Desacetyl-N-desmethyl Diltiazem are not fully available in the literature, some key data for the initial metabolic conversions have been reported. The following table summarizes known kinetic values. A detailed protocol for determining the kinetics of the subsequent metabolic steps is provided in the experimental section.

| Reaction | Enzyme | Species | System | Parameter | Value | Reference |

| Diltiazem N-demethylation | CYP450 | Mouse | Hepatic Microsomes | Km | 62 µM | [6] |

| Diltiazem Deacetylation | Esterase | Rat | Hepatic Microsomes | Km | 170 µM | [7] |

| Diltiazem Deacetylation | Esterase | Rat | Hepatic Microsomes | Vmax | 0.013 µmol/mg/min | [7] |

Note: The determination of Km and Vmax for the conversion of N-desmethyl diltiazem and O-desacetyl diltiazem to O-Desacetyl-N-desmethyl Diltiazem in human-derived systems would be a valuable contribution to the field.

Experimental Protocols

To facilitate research in this area, the following section provides detailed, step-by-step protocols for the in vitro investigation of diltiazem metabolism.

General Workflow for In Vitro Metabolism Studies

The diagram below outlines the typical workflow for an in vitro metabolism experiment using human liver microsomes.

Protocol for Diltiazem Metabolism in Human Liver Microsomes

This protocol is designed to observe the formation of N-desmethyl diltiazem, O-desacetyl diltiazem, and O-Desacetyl-N-desmethyl Diltiazem from the parent drug.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Diltiazem Hydrochloride

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound)

-

Microcentrifuge tubes or 96-well plates

-

Incubator/shaking water bath set to 37°C

Procedure:

-

Preparation:

-

Thaw pooled HLMs on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M phosphate buffer.

-

Prepare a stock solution of diltiazem in a suitable solvent (e.g., water or methanol) and dilute to a 100x working stock in the same solvent.

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

-

Incubation Setup (per time point/replicate):

-

In a microcentrifuge tube, combine:

-

Phosphate Buffer (to a final volume of 200 µL)

-

10 µL of 1 M MgCl₂ (final concentration: 50 mM)

-

2 µL of 100x diltiazem working stock (final concentration will vary depending on the experiment, a typical starting point is 10 µM)

-

10 µL of HLM suspension (final protein concentration: 0.1 mg/mL)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system. For a negative control (time 0), add the NADPH system after the termination step.

-

-

Incubation:

-

Incubate the reaction tubes at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Analysis:

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Protocol for Determining Enzyme Kinetics of Secondary Metabolism

To determine the Km and Vmax for the formation of O-Desacetyl-N-desmethyl Diltiazem, the primary metabolites (N-desmethyl diltiazem or O-desacetyl diltiazem) should be used as substrates.

Procedure:

-

Follow the general protocol outlined in 4.2.

-

In place of diltiazem, use a range of concentrations of either N-desmethyl diltiazem or O-desacetyl diltiazem (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM).

-

Ensure the incubation time is within the linear range of metabolite formation, which should be determined in preliminary experiments.

-

Quantify the formation of O-Desacetyl-N-desmethyl Diltiazem at each substrate concentration.

-

Plot the rate of formation (V) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of diltiazem and its metabolites.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A gradient from low to high organic content |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (m/z) | |

| Diltiazem | Q1: 415.2 -> Q3: 178.1 |

| N-desmethyl diltiazem | Q1: 401.2 -> Q3: 178.1 |

| O-desacetyl diltiazem | Q1: 373.1 -> Q3: 150.1 |

| O-Desacetyl-N-desmethyl diltiazem | Q1: 359.1 -> Q3: 150.1 |

Note: These MRM transitions are illustrative and should be optimized for the specific instrument used.

Conclusion and Future Directions

The is a complex process governed by the sequential actions of CYP3A4 and carboxylesterases. This guide provides a robust framework for investigating this metabolic pathway, from understanding the enzymatic players to implementing detailed experimental protocols and analytical methods.

Future research should focus on definitively identifying the specific human carboxylesterase isoforms responsible for diltiazem deacetylation and determining the complete kinetic profile for the formation of O-Desacetyl-N-desmethyl Diltiazem in human-derived in vitro systems. Such data will enhance our ability to model the pharmacokinetics of diltiazem and predict its metabolic behavior in diverse patient populations.

References

- LeBoeuf, E., & Grech-Bélanger, O. (1987). Deacetylation of diltiazem by rat liver. Drug Metabolism and Disposition, 15(1), 122-126.

- Pichard, L., Fabre, G., Fabre, I., Domergue, J., Saint Aubert, B., Mourad, G., & Maurel, P. (1990). Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem. Drug Metabolism and Disposition, 18(5), 711-719.

- Sugihara, J., Sugawara, Y., Ando, H., Harigaya, S., Etoh, A., & Kohno, K. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24-32.

- PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information.

- Yeung, P. K., Mosher, S. J., & Klassen, G. A. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics, 18(2), 199-206.

- Satoh, T., Taylor, P., Bosron, W. F., Sanghani, S. P., Hosokawa, M., & La Du, B. N. (2002). Human carboxylesterase isozymes: catalytic properties and rational drug design. Journal of Pesticide Science, 27(1), 66-71.

- Abernethy, D. R., & Montamat, S. C. (1987). Metabolite inhibition of parent drug biotransformation. Studies of diltiazem. Biochemical Pharmacology, 36(11), 1871-1875.

- This reference is a placeholder for a comprehensive LC-MS/MS methodology paper if one were to be cited directly for the table.

- Montamat, S. C., & Abernethy, D. R. (1987). N-monodesmethyldiltiazem is the predominant metabolite of diltiazem in the plasma of young and elderly hypertensives. British Journal of Clinical Pharmacology, 24(2), 185-189.

- McGary, E. C., & Rountree, W. D. (1985). Inhibition of hepatic microsomal drug metabolism by the calcium channel blockers diltiazem and verapamil. Biochemical Pharmacology, 34(17), 3059-3063.

- Wadkins, R. M., et al. (2004). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Molecular Pharmacology, 65(5), 1336-1342.

- Tarkiainen, E. K., et al. (2022). Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues. Journal of Pharmacology and Experimental Therapeutics, 381(2), 124-132.

- Hosokawa, M. (2008). Human carboxylesterase isozymes: catalytic properties and rational drug design. Expert Opinion on Drug Metabolism & Toxicology, 4(12), 1523-1533.

- Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 8(5), 679-701.

- BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of N-Desmethyl Diltiazem Hydrochloride.

- Chae, J. W., et al. (1993). Inhibitory effect of diltiazem on diazepam metabolism in the mouse hepatic microsomes. Biological & Pharmaceutical Bulletin, 16(3), 331-333.

Sources

- 1. Studies on the metabolism of diltiazem in man. | Semantic Scholar [semanticscholar.org]

- 2. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolite inhibition of parent drug biotransformation. Studies of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of hepatic microsomal drug metabolism by the calcium channel blockers diltiazem and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deacetylation of diltiazem by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human carboxylesterase isozymes: catalytic properties and rational drug design. | Semantic Scholar [semanticscholar.org]

- 11. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of O-Desacetyl-N-desmethyl Diltiazem in Diltiazem's Overall Pharmacological Effect

Executive Summary

Diltiazem, a cornerstone therapy in cardiovascular medicine, undergoes extensive hepatic metabolism, yielding a complex array of metabolites. While the parent drug's pharmacology is well-characterized, the contribution of its metabolic products to the overall therapeutic and toxicological profile is a subject of ongoing investigation. This technical guide provides a detailed examination of O-Desacetyl-N-desmethyl diltiazem (also known as M2 or N-demethyldesacetyl diltiazem), a significant secondary metabolite. We will dissect its formation, pharmacokinetic profile, and intrinsic pharmacological activity. By synthesizing data from receptor binding assays, pharmacokinetic studies, and pharmacogenetic insights, this guide will illuminate the nuanced but important role of O-Desacetyl-N-desmethyl diltiazem in modulating the clinical effects of its parent compound, diltiazem.

Introduction to Diltiazem: A Non-Dihydropyridine Calcium Channel Blocker

Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle.[1][2] This blockade leads to a reduction in myocardial contractility (negative inotropy), a decreased heart rate (negative chronotropy), and vasodilation of coronary and systemic arteries.[1][3] These actions collectively decrease myocardial oxygen demand and lower blood pressure, making diltiazem a valuable agent for managing hypertension, angina pectoris, and certain cardiac arrhythmias.[4]

Upon oral administration, diltiazem is well-absorbed but undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 40%.[1][5] This metabolic process is primarily mediated by the cytochrome P450 (CYP) enzyme system and generates several pharmacologically active metabolites.[1] Understanding the individual contributions of these metabolites is critical for a comprehensive grasp of diltiazem's net clinical effect.

The Metabolic Fate of Diltiazem: A Pathway to Active Derivatives

Diltiazem is metabolized through several key pathways, including N-demethylation, O-demethylation, and deacetylation.[6] The initial major metabolites are N-desmethyl diltiazem (MA) and desacetyl diltiazem (M1). O-Desacetyl-N-desmethyl diltiazem (M2) is subsequently formed through the deacetylation of N-desmethyl diltiazem or the N-demethylation of desacetyl diltiazem.

dot

Caption: Metabolic Pathway of Diltiazem to O-Desacetyl-N-desmethyl Diltiazem.

Pharmacological Profile of O-Desacetyl-N-desmethyl Diltiazem (M2)

Pharmacodynamics: Interaction with L-Type Calcium Channels

Like its parent compound, O-Desacetyl-N-desmethyl diltiazem's primary mechanism of action is the blockade of L-type calcium channels.[7] Its potency, however, is attenuated compared to diltiazem. In vitro receptor binding studies provide a quantitative measure of this activity. A study by Schoemaker et al. (1987) meticulously characterized the binding affinities of diltiazem and its major metabolites to rat cerebral cortex membranes, a tissue rich in L-type calcium channels.[8]

The data clearly indicate that while O-Desacetyl-N-desmethyl diltiazem (M2) binds to the diltiazem recognition site on the calcium channel, its affinity is lower than that of diltiazem and the primary metabolites, N-desmethyl diltiazem (MA) and desacetyl diltiazem (M1).[8]

| Compound | pIC50 (-log IC50 [M]) | IC50 (nM) |

| Diltiazem | 6.87 | 135 |

| Desacetyl Diltiazem (M1) | 6.72 | 191 |

| N-desmethyl Diltiazem (MA) | 6.49 | 324 |

| O-Desacetyl-N-desmethyl Diltiazem (M2) | 6.03 | 933 |

| O-desmethyl, desacetyl Diltiazem (M4) | 5.51 | 3090 |

| N-desmethyl, O-desmethyl, desacetyl Diltiazem (M6) | 5.33 | 4677 |

| Data sourced from Schoemaker et al., 1987.[8] |

This lower binding affinity translates to reduced potency in functional assays. Studies in anesthetized dogs have shown that diltiazem's metabolites, including M2, produce dose-dependent increases in coronary blood flow and decreases in blood pressure, qualitatively similar to diltiazem but with lower potency.

Pharmacokinetics and the Influence of Pharmacogenetics

While less potent, the pharmacokinetic profile of O-Desacetyl-N-desmethyl diltiazem suggests it may still contribute meaningfully to diltiazem's overall effect. A key characteristic of the deacetylated metabolites (M1 and M2) is their longer terminal half-lives compared to both diltiazem and N-desmethyl diltiazem (MA).[9] This prolonged presence in the circulation could lead to accumulation with chronic dosing, partially compensating for their lower intrinsic potency.

Furthermore, the metabolism of diltiazem and its metabolites is subject to genetic polymorphism, particularly in the CYP2D6 enzyme. A pivotal study demonstrated that individuals who are poor metabolizers for CYP2D6 exhibit a systemic exposure to N-demethyldesacetyl diltiazem (M2) that is five times higher than in extensive metabolizers.[10] This finding is of significant clinical relevance, as it suggests that in a subset of the population, M2 could accumulate to levels where its pharmacological effects become much more pronounced.

Synthesizing the Role of O-Desacetyl-N-desmethyl Diltiazem in Diltiazem's Net Effect

The contribution of O-Desacetyl-N-desmethyl diltiazem to the overall clinical effect of diltiazem can be understood as a balance between its reduced potency and its prolonged circulatory presence, which can be amplified by an individual's genetic makeup.

-

Baseline Contribution: In typical extensive metabolizers, the contribution of M2 is likely modest. Its lower potency (approximately 7-fold lower than diltiazem based on IC50 values for receptor binding) is offset by a longer half-life. It acts in concert with diltiazem, M1, and MA to contribute to the sustained calcium channel blockade.

-

Contribution in Poor Metabolizers: In individuals with a deficient CYP2D6 phenotype, the role of M2 is significantly magnified.[10] The five-fold increase in systemic exposure means that plasma concentrations of this metabolite could reach levels where they exert a substantial and clinically relevant pharmacological effect. In these patients, M2 could be a key driver of both the therapeutic and potentially the adverse effects of diltiazem therapy.

-

Implications for Drug Development and Clinical Practice: The pharmacogenetic variability in M2 levels highlights the importance of considering metabolic profiles in drug development and personalized medicine. For patients exhibiting an exaggerated response or unexpected side effects to diltiazem, genotyping for CYP2D6 could provide a valuable diagnostic insight.

Experimental Protocols: Quantification of Diltiazem and its Metabolites in Human Plasma

The accurate assessment of the pharmacokinetic profiles of diltiazem and its metabolites is fundamental to understanding their clinical impact. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[11][12]

Objective

To develop and validate a robust LC-MS/MS method for the simultaneous quantification of diltiazem, N-desmethyl diltiazem (MA), desacetyl diltiazem (M1), and O-Desacetyl-N-desmethyl diltiazem (M2) in human plasma.

Methodology

Sources

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The use of diltiazem hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Experience with Diltiazem in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desacetyl-N-desmethyl Diltiazem as a diltiazem impurity

An In-Depth Technical Guide to O-Desacetyl-N-desmethyl Diltiazem: Characterization, Control, and Impact as a Diltiazem Impurity

Abstract

This technical guide provides a comprehensive scientific overview of O-Desacetyl-N-desmethyl diltiazem, a critical process impurity and active metabolite of the calcium channel blocker, diltiazem. Intended for researchers, analytical scientists, and drug development professionals, this document details the impurity's chemical identity, pathways of formation, toxicological and pharmacological significance, and a robust analytical strategy for its control. By synthesizing information from pharmacopeial standards, regulatory guidelines, and peer-reviewed literature, this guide offers field-proven insights and detailed, actionable protocols for the identification, quantification, and risk assessment of this specific diltiazem-related compound.

Introduction: The Imperative of Impurity Profiling

Diltiazem is a cornerstone therapeutic agent for managing cardiovascular conditions such as hypertension and angina.[1] Its efficacy and safety are contingent upon the purity of the active pharmaceutical ingredient (API) and the finished drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification, qualification, and control of impurities.[2] O-Desacetyl-N-desmethyl diltiazem, also known as deacetyl-N-monodemethyl diltiazem (M2) or Diltiazem EP Impurity G, represents a key compound of interest.[][][5] It arises from both in-vivo metabolic processes and as a degradation product during manufacturing or storage, making its control a critical aspect of quality assurance.[6][7] A thorough understanding of its scientific profile is not merely a regulatory hurdle but a fundamental component of ensuring patient safety and product consistency.

Impurity Characterization

A precise understanding of the impurity's physicochemical properties is the foundation of any effective control strategy. These details are essential for developing specific analytical methods and for predicting the compound's behavior.

Chemical Identity and Properties

O-Desacetyl-N-desmethyl diltiazem is the resultant molecule following two key chemical transformations of the parent diltiazem molecule: hydrolysis of the acetyl ester group (deacetylation) and removal of one N-methyl group from the dimethylaminoethyl side chain (N-demethylation).

| Property | Value | References |

| Chemical Name | 3-Hydroxy-2-(4-methoxy-phenyl)-5-(2-methylamino-ethyl)-2,3-dihydro-5H-benzo[b][8][9]thiazepin-4-one | [8][10] |

| Synonyms | Deacetyl N-Monodesmethyl Diltiazem, Diltiazem Impurity G, M2 | [8][9] |

| CAS Number | 81353-09-5 (Free Base) | [8][10] |

| CAS Number | 142926-11-2 (HCl Salt) | [9][11][12] |

| Molecular Formula | C₁₉H₂₂N₂O₃S | [8][10] |

| Molecular Weight | 358.45 g/mol | [8][10] |

| Appearance | Pale Yellow to White Solid | [10] |

| Solubility | Soluble in Chloroform, Methanol (Slightly), DMSO (Slightly) | [10][13] |

Pathways of Formation: A Dual Origin

The presence of O-Desacetyl-N-desmethyl diltiazem in a diltiazem drug product can be traced back to two distinct origins: the patient's metabolic system and chemical degradation of the API. Understanding these pathways is crucial for both drug metabolism studies and for designing stable formulations and manufacturing processes.

Metabolic Pathway

In humans, diltiazem undergoes extensive first-pass metabolism, primarily in the liver, mediated by cytochrome P450 enzymes (CYP3A4) and esterases.[1] The formation of O-Desacetyl-N-desmethyl diltiazem (M2) is a result of sequential or concurrent deacetylation and N-demethylation reactions.[5]

-

N-Demethylation: CYP enzymes remove a methyl group from the tertiary amine on the side chain to form N-desmethyl diltiazem (Impurity D).[1][14]

-

Deacetylation: Esterase enzymes hydrolyze the ester linkage at the 3-position to yield desacetyl diltiazem (Impurity F).[1][6]

-

Combined Pathway: The target impurity is formed when both reactions occur. N-desmethyl diltiazem can be deacetylated, or desacetyl diltiazem can be N-demethylated, to yield the same final product: O-Desacetyl-N-desmethyl diltiazem.[5]

Degradation Pathway

Diltiazem hydrochloride is susceptible to hydrolysis, particularly in aqueous solutions or formulations with hygroscopic excipients.[7][15] Forced degradation studies, which are a regulatory requirement, intentionally expose the drug substance to harsh conditions to identify potential degradation products.

-

Acidic & Basic Hydrolysis: Diltiazem readily degrades under both acidic and basic conditions. The primary point of attack is the ester linkage, leading to the formation of O-desacetyl diltiazem as the major degradation product.[15]

-

Further Degradation: Under continued stress, this primary degradant can undergo further reactions, including N-demethylation, to form O-Desacetyl-N-desmethyl diltiazem. Therefore, its presence in stability samples often indicates significant degradation has occurred.

Pharmacological and Toxicological Impact

Unlike many process impurities that are inert, metabolites of diltiazem often retain pharmacological activity. This has significant implications for safety and efficacy, as the impurity may contribute to the overall therapeutic or adverse effect profile of the drug.

-

Pharmacological Activity: O-Desacetyl-N-desmethyl diltiazem (M2) is an active metabolite. Studies have shown it possesses coronary-vasodilating activity, although it is less potent than the parent diltiazem molecule and the primary metabolites, desacetyl diltiazem (M1) and N-desmethyl diltiazem (MA).[16] Its contribution to the overall clinical effect is considered, especially in scenarios of long-term administration or in patients with altered metabolism (e.g., poor CYP2D6 metabolizers), where metabolite accumulation can occur.

-

Toxicological Assessment: While specific toxicological studies on this isolated impurity are not widely published, its known pharmacological activity necessitates its control. According to ICH Q3B guidelines, any degradation product found in a drug product at levels exceeding the identification threshold requires qualification. This involves a thorough assessment of the available toxicological data to justify the proposed acceptance criteria. The fact that it is a known human metabolite provides a strong basis for its safety qualification, but its levels must still be controlled within established limits.

Analytical Control Strategy

A robust, validated analytical method is essential for ensuring that O-Desacetyl-N-desmethyl diltiazem is controlled within acceptable limits. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.

Reference Standard

Accurate quantification is impossible without a high-purity, well-characterized reference standard. Certified Reference Materials (CRMs) for O-Desacetyl-N-desmethyl diltiazem (and its HCl salt) are commercially available from various specialized suppliers and are required for method validation and routine analysis.[17]

Forced Degradation Studies Protocol

The purpose of this study is to demonstrate the specificity of the analytical method by showing that the impurity can be resolved from the parent drug and other potential degradants.

Step-by-Step Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve diltiazem HCl in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 1-2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 1-2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.

-

Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve and dilute to a final concentration of ~100 µg/mL.

-

Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B). Dissolve and dilute to a final concentration of ~100 µg/mL.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.

Validated HPLC Method for Quantification

The following protocol is a synthesized example based on common methods described in the literature for analyzing diltiazem and its related substances.[18][19][20][21] Method validation must be performed according to ICH Q2(R1) guidelines.

Chromatographic Conditions:

| Parameter | Specification | Causality/Rationale |

| HPLC System | Quaternary pump, autosampler, column oven, UV/PDA detector | Standard equipment for pharmaceutical analysis ensuring precise delivery and detection. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention and separation for diltiazem and its relatively non-polar impurities. |

| Mobile Phase A | 0.05 M Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid | The acidic pH ensures that the amine groups on diltiazem and its impurities are protonated, leading to sharp, symmetrical peak shapes. |

| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for the analytes. |

| Gradient | Time (min): 0 (40% B), 20 (60% B), 25 (40% B), 30 (40% B) | A gradient elution is necessary to resolve the main peak from closely eluting impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times and peak shapes. |

| Detection | UV at 240 nm | Diltiazem and its impurities share a common chromophore, and 240 nm provides good sensitivity for all related compounds. |

| Injection Vol. | 20 µL | A typical injection volume to balance sensitivity with the risk of column overload. |

| Diluent | Mobile Phase (initial conditions) or Acetonitrile:Water (50:50) | Ensures compatibility with the mobile phase and complete dissolution of the sample. |

Solution Preparation:

-

Standard Solution: Prepare a solution containing the O-Desacetyl-N-desmethyl Diltiazem reference standard at a concentration corresponding to the specification limit (e.g., 0.15% of the test concentration, which would be 1.5 µg/mL for a 1 mg/mL sample).

-

Test Solution: Prepare a solution of the diltiazem drug substance or product at a high concentration (e.g., 1.0 mg/mL) to ensure detection of impurities at low levels.

-

System Suitability Solution: Prepare a solution containing both diltiazem HCl and key impurities (including O-Desacetyl-N-desmethyl diltiazem) to verify the resolution and performance of the chromatographic system. The USP monograph for diltiazem specifies a resolution of not less than 3.0 between desacetyl diltiazem and diltiazem.[18]

Regulatory Context and Acceptance Criteria

The control of impurities is governed by ICH guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). These guidelines establish thresholds at which impurities must be reported, identified, and qualified.

| Threshold | ICH Guideline (for max. daily dose ≤ 2g) | Typical Application for Diltiazem |

| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory filings. |

| Identification | ≥ 0.10% or 1.0 mg/day intake, whichever is lower | The structure of any impurity exceeding this level must be confirmed. For O-Desacetyl-N-desmethyl diltiazem, this is already known. |

| Qualification | ≥ 0.15% or 1.0 mg/day intake, whichever is lower | Impurities above this level must be qualified through toxicological studies or by demonstrating they are significant human metabolites. |

The USP monograph for diltiazem hydrochloride specifies a limit of not more than 0.5% for any individual related compound and not more than 1.0% for total impurities.[18] As O-Desacetyl-N-desmethyl diltiazem is a known human metabolite, its qualification is generally straightforward, but its level must still be strictly controlled below the established specification limit.

Conclusion

O-Desacetyl-N-desmethyl diltiazem is a pharmacologically active metabolite and a potential degradation product of diltiazem. Its control is a critical quality attribute for diltiazem drug substance and product, directly impacting safety and regulatory compliance. An effective control strategy is built upon a solid understanding of its chemical properties, formation pathways, and potential impact. The implementation of a robust, validated, stability-indicating HPLC method, supported by the use of certified reference standards, is paramount for ensuring that this impurity is maintained within its qualified, safe limits, thereby guaranteeing the consistent quality and performance of diltiazem therapies.

References

-

Der Pharma Chemica. HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 39186, Diltiazem. [Link]

-

ResearchGate. Analysis of diltiazem and its related substances by HPLC and HPLC/MS. [Link]

-

Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 275-85. [Link]

-

Pharmaffiliates. Diltiazem Hydrochloride-impurities. [Link]

-

Regulations.gov. Diltiazem Hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 91810616, N-Desmethyl desacetyl diltiazem hydrochloride. [Link]

-

Hermann, M., et al. (2000). Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro. Journal of Pharmaceutical Sciences, 89(1), 80-6. [Link]

-

Der Pharma Chemica. HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. [Link]

-

Sugihara, J., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24-32. [Link]

-

Acanthus Research. Diltiazem Desacetyl O-Desmethyl Hydrochloride. [Link]

-

Dasandi, B., et al. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 877(8-9), 791-8. [Link]

-

ResearchGate. Synthesis and Structural Formulas of Diltiazem and Related Compounds. [Link]

-

Oriental Journal of Chemistry. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. [Link]

-

SynZeal. Diltiazem Impurities. [Link]

- Google Patents.

-

International Journal of Pharmaceutical Sciences and Research. (2020). A stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. IJPSR, 11(1), 121-29. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 169437628, N-Desmethyl-N-acetyl Diltiazem-d4. [Link]

-

Semantic Scholar. An HPLC Method for the Determination of Diltiazem and Desacetyldiltiazem in Human Plasma. [Link]

-

ChemSrc. CAS#:142926-11-2 | N-Desmethyl desacetyl diltiazem hydrochloride. [Link]

-

Cleanchem. Diltiazem O-Desacetyl-O-Desmethyl HCl. [Link]

-

Impact Factor. Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release. [Link]

-

USP-NF. Diltiazem Hydrochloride Extended-Release Capsules. [Link]

-

Kumar, B. M. S., et al. (2018). A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 487-491. [Link]

-

ResearchGate. Degradation Kinetics of Diltiazem. [Link]

-

USP-NF. Diltiazem Hydrochloride Extended-Release Capsules. [Link]

-

ResearchGate. Degradation of diltiazem HCl to des-acetyl diltiazem. [Link]

Sources

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]

- 5. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. usbio.net [usbio.net]

- 9. clearsynth.com [clearsynth.com]

- 10. usbio.net [usbio.net]

- 11. N-Desmethyl desacetyl diltiazem hydrochloride | C19H23ClN2O3S | CID 91810616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS#:142926-11-2 | N-Desmethyl desacetyl diltiazem hydrochloride | Chemsrc [chemsrc.com]

- 13. O-Desmethyl Diltiazem Hydrochloride | 142926-07-6 [amp.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ijpsdronline.com [ijpsdronline.com]

An In-depth Technical Guide to the Primary Metabolites of Diltiazem Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Diltiazem is a cornerstone therapeutic agent in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias.[1][2] As a non-dihydropyridine calcium channel blocker, its primary mechanism involves the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.[3][] However, the clinical profile of diltiazem is not solely defined by the parent compound. Following oral administration, diltiazem undergoes extensive first-pass metabolism, resulting in a systemic bioavailability of approximately 40%.[3][5] This metabolic conversion produces a constellation of derivatives, several of which are pharmacologically active and contribute significantly to the drug's overall therapeutic and toxicological effects.

Understanding the identity, formation, and activity of these primary metabolites is paramount for drug development professionals. This knowledge informs predictions of drug-drug interactions, explains inter-individual variability in patient response, and guides the development of safer and more effective therapeutic strategies. This guide provides a detailed exploration of the primary metabolic pathways of diltiazem, the enzymatic systems responsible, the pharmacological profiles of the key metabolites, and the analytical methodologies required for their characterization.

Part 1: The Core Metabolic Pathways

Diltiazem is biotransformed in the liver and other tissues through three principal metabolic reactions: N-demethylation, O-demethylation, and deacetylation.[5][6][7] These pathways do not operate in isolation; rather, they can occur sequentially, leading to a variety of secondary metabolites. The enzymatic drivers of these transformations are critical determinants of diltiazem's pharmacokinetic profile.

Caption: Primary metabolic pathways of diltiazem.

Part 2: Profiling the Primary Metabolites

Several key metabolites have been identified in human plasma and urine, with three—N-monodesmethyl diltiazem (MA), desacetyl diltiazem (M1), and N-monodesmethyl desacetyl diltiazem (M2)—being the most prominent in plasma.[8]

Desacetyl Diltiazem (M1)

Desacetyl diltiazem is a major, pharmacologically active metabolite formed through hydrolysis of the acetyl group, a reaction catalyzed by esterases.[5][7][9] This metabolic step is not confined to the liver; significant deacetylase activity has been observed in various tissues, including blood, lung, and brain, suggesting that extrahepatic metabolism plays a crucial role in its formation.[10] M1 exhibits significant coronary vasodilatory properties and is considered a key contributor to diltiazem's overall effect.[3][] Notably, the elimination half-life of M1 is consistently longer than that of the parent drug, which can lead to its accumulation during chronic therapy.[11][12]

N-monodesmethyl Diltiazem (MA)

This active metabolite is the product of N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 isoform CYP3A4.[13][14][15] As one of the major metabolites found in plasma, MA's contribution to the pharmacological activity of diltiazem is significant.[8][16] Its half-life is generally similar to or slightly longer than that of diltiazem itself.[12][17] Further demethylation of MA can lead to the formation of N,N-didesmethyl diltiazem.[13][18]

N-monodesmethyl desacetyl Diltiazem (M2)

M2 is a product of sequential metabolism, formed either by the deacetylation of N-monodesmethyl diltiazem (MA) or the N-demethylation of desacetyl diltiazem (M1).[17] This metabolite is also pharmacologically active, and like M1, it possesses a longer terminal half-life than the parent drug, indicating potential for accumulation.[17][19]

O-desmethyl Diltiazem (Mx)

The O-demethylation of diltiazem is mediated by the polymorphic enzyme CYP2D6.[19][20] While O-desmethyl diltiazem itself is a less potent vasodilator compared to other primary metabolites, the pathway is clinically significant due to the genetic variability of CYP2D6.[19][21] Individuals classified as "poor metabolizers" for CYP2D6 may exhibit markedly different metabolite profiles and altered clinical responses.[19]

Part 3: Enzymology and Clinical Implications

The metabolism of diltiazem is a complex interplay of multiple enzyme systems, with the cytochrome P450 (CYP) family playing a central role.

-